6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms.
Preparation Methods
The synthesis of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-aminoquinoline with a brominated phenyl compound to form an intermediate. This intermediate is then subjected to chlorination and fluorination reactions under specific conditions to yield the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Due to its unique structure, it may exhibit anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can be compared with other similar compounds, such as:
6-bromo-4-chloroquinoline: This compound has a similar quinoline core but lacks the fluorophenyl group, which may result in different biological activities.
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile: This compound has a similar structure but includes a carbonitrile group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10BrClFN3 |
---|---|
Molecular Weight |
366.61 g/mol |
IUPAC Name |
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-1-4-14-10(5-8)15(13(19)7-20-14)21-9-2-3-12(18)11(17)6-9/h1-7H,19H2,(H,20,21) |
InChI Key |
DJOOAVKGYFYRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2N)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.